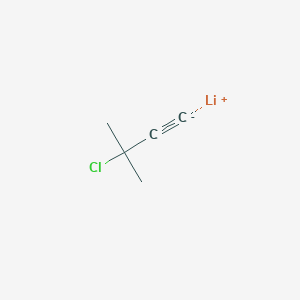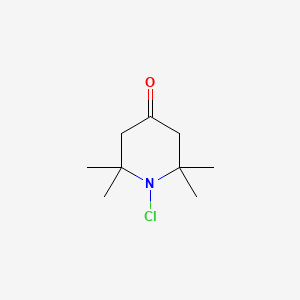
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- is an organic compound with the molecular formula C9H16ClNO It is a derivative of piperidinone, characterized by the presence of a chlorine atom and four methyl groups attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- typically involves the chlorination of 2,2,6,6-tetramethyl-4-piperidone. One common method is the reaction of 2,2,6,6-tetramethyl-4-piperidone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure selective chlorination.
Industrial Production Methods
On an industrial scale, the production of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- can be achieved through continuous-flow synthesis. This method involves the use of a microreactor system where the starting materials are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group in the piperidone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of substituted piperidinones.
Reduction: Formation of 4-piperidinol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinone,1-chloro-2,2,6,6-tetramethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the tetramethyl groups can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Piperidone: Lacks both the chlorine atom and the tetramethyl groups, resulting in different chemical properties and reactivity.
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric hindrance but different functional groups.
Eigenschaften
CAS-Nummer |
38951-83-6 |
|---|---|
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
1-chloro-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H16ClNO/c1-8(2)5-7(12)6-9(3,4)11(8)10/h5-6H2,1-4H3 |
InChI-Schlüssel |
BOSZKKTWGSBWQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(N1Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


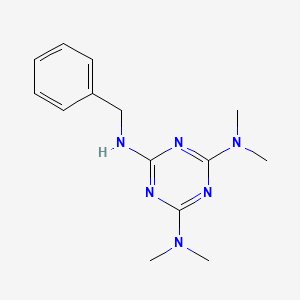
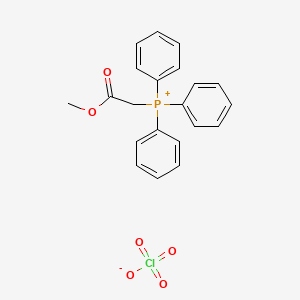

![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
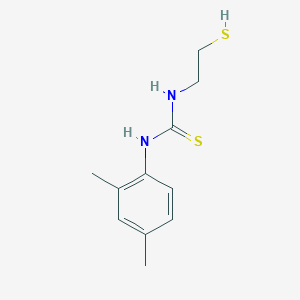
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)


![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

